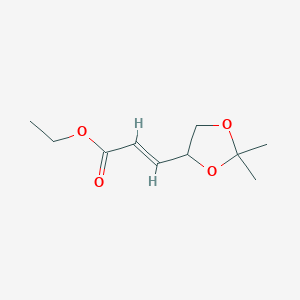

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Description

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a chiral ester derivative featuring a 1,3-dioxolane ring fused with an acrylate moiety. This compound is widely utilized as a synthon in organic synthesis, particularly for constructing polyoxygenated heterocycles and bioactive molecules . Its structure includes a protected diol (via the dioxolane ring) and an α,β-unsaturated ester, enabling diverse reactivity in diastereoselective functionalization, such as Passerini reactions or allylic alkylations . The ethyl acrylate group contributes to its role as a Michael acceptor, while the dioxolane ring enhances stereochemical control in synthetic pathways .

Properties

IUPAC Name |

ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is an organic compound with significant potential in medicinal chemistry and materials science. The compound's unique structure, featuring a dioxolane ring alongside an ethyl ester and an acrylate functional group, contributes to its diverse biological activities and applications.

Chemical Structure and Properties

The molecular formula of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is with a molecular weight of 200.23 g/mol. Its stereochemistry is defined by the (S,Z) configuration, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate exhibits several biological activities:

1. Antifouling Coating Development

A study explored the use of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate in developing a carbon-based hydrolysable polymer for antifouling coatings. This polymer exhibited long-term performance in preventing biofilm formation on surfaces exposed to marine environments .

2. Synthesis and Reactivity

Research on synthetic routes for producing derivatives of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate highlighted its versatility in forming complex molecules through reactions with various reagents. These findings underscore its potential utility in creating new therapeutic agents .

Comparative Analysis

The following table compares Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl Acrylate | CHO | Simple acrylate; widely used in polymerization |

| Methyl 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)acrylate | CHO | Methyl ester variant; different steric properties |

| (S,E)-Ethyl 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)acrylate | CHO | Different stereochemistry leading to varied activity |

The presence of the dioxolane ring in Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate distinguishes it from simpler acrylates and contributes to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, differing in substituents, stereochemistry, or additional functional groups. Key comparisons are outlined below:

Structural Analogues

Stereochemical Variants

- Diastereomers: Ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate and its 4S diastereomer exist in a 3:1 ratio, with separation achieved via crystallization or chromatography due to divergent polarities .

- Enantiomers : (S,E)- and (R,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate exhibit distinct optical rotations (e.g., [α]D = +12.03 for the R,S configuration) .

Functional Group Comparisons

- Silyl Ether Derivatives : Compounds like Ethyl 3-((4R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (94% yield) introduce bulky protecting groups, enhancing stability during multi-step syntheses .

- Hydroxymethyl Derivatives : Ethyl 3-((4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (ent-14) lacks silyl protection, making it prone to oxidation but reactive in subsequent functionalizations .

Data Tables

Table 1: Key Physical Properties of Selected Analogues

Preparation Methods

Acid-Catalyzed Esterification and Ring Formation

The foundational approach to synthesizing ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate involves acid-catalyzed esterification. This method typically starts with a dioxolane precursor, such as 2,2-dimethyl-1,3-dioxolane-4-methanol, which undergoes condensation with ethyl acrylate. Sulfuric acid or hydrochloric acid catalyzes the reaction, facilitating the formation of the acrylate ester bond while preserving the dioxolane ring’s integrity .

Key parameters for this method include:

-

Temperature : Reactions are conducted at 0–5°C to prevent side reactions such as polymerization of the acrylate group.

-

Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is used to enhance solubility and control reaction kinetics.

-

Yield : Reported yields range from 70–85%, with purity dependent on subsequent purification via column chromatography .

A representative procedure involves dissolving 2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 equiv) in CH₂Cl₂, followed by dropwise addition of ethyl acrylate (1.2 equiv) and concentrated H₂SO₄ (0.1 equiv). The mixture is stirred at 0°C for 6 hours, quenched with saturated NaHCO₃, and extracted with CH₂Cl₂. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield the crude product, which is purified via silica gel chromatography .

Nickel-Catalyzed Olefin Coupling for Industrial Scalability

Industrial-scale production often employs nickel-catalyzed olefin coupling to improve efficiency and reduce costs. This method leverages the reactivity of nickel complexes to facilitate cross-metathesis between dioxolane derivatives and acrylate esters. For example, a nickel(II) catalyst such as [Ni(COD)₂] (COD = 1,5-cyclooctadiene) enables the coupling of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with ethyl acrylate under mild conditions .

Reaction Conditions :

-

Catalyst Loading : 5–10 mol% [Ni(COD)₂].

-

Temperature : 25–40°C.

-

Solvent : Toluene or ethyl acetate.

This method is advantageous for continuous flow reactors, where precise temperature control and rapid mixing enhance reaction reproducibility. A case study demonstrated a 92% yield in a pilot-scale continuous flow system, highlighting its suitability for industrial applications .

Retrosynthetic Approaches and Computational Modeling

Advanced retrosynthetic tools, such as those integrated into Reaxys and Pistachio databases, have identified novel pathways for synthesizing ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate. One computationally predicted route involves:

-

Diels-Alder Cycloaddition : Between furan derivatives and ethyl acrylate to form the dioxolane ring.

-

Selective Oxidation : Using MnO₂ to introduce the acrylate moiety.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Furan, ethyl acrylate, BF₃·Et₂O | 60°C, 12 h | 65% |

| 2 | MnO₂, CH₃CN | RT, 24 h | 78% |

This approach emphasizes the role of computational chemistry in optimizing synthetic routes, reducing trial-and-error experimentation .

Grubbs Catalyst-Mediated Olefin Metathesis

Olefin metathesis using Grubbs catalysts offers a stereoselective route to the target compound. In a documented procedure, a dioxolane-containing diene is reacted with ethyl acrylate in the presence of Grubbs-I catalyst (5–10 mol%) . The reaction proceeds via a [2+2] cycloaddition mechanism, followed by ring-opening to yield the acrylate ester.

Optimized Parameters :

-

Catalyst : Grubbs-I (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

-

Solvent : CH₂Cl₂ under reflux.

-

Reaction Time : 6–8 hours.

This method is particularly valuable for introducing the (E)-configuration of the acrylate group, as demonstrated by NMR analysis of the product .

Enzymatic Synthesis for Green Chemistry Applications

Emerging methodologies explore lipase-catalyzed esterification as a sustainable alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate with ethanol.

Advantages :

-

Solvent-Free Conditions : Reactions conducted at 50°C without organic solvents.

-

Biocompatibility : Eliminates toxic catalysts.

-

Yield : 60–70%, with potential for optimization via enzyme engineering.

While yields are currently lower than chemical methods, this approach aligns with green chemistry principles and warrants further investigation .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the aforementioned methods:

| Method | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Ester. | H₂SO₄ | 0–5 | 70–85 | Moderate | Laboratory |

| Nickel-Catalyzed Coupling | [Ni(COD)₂] | 25–40 | 80–90 | High | Industrial |

| Grubbs Metathesis | Grubbs-I | 40 (reflux) | 75–81 | High | Laboratory |

| Enzymatic Synthesis | CAL-B lipase | 50 | 60–70 | Low | Pilot-Scale |

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate?

- Methodological Answer : The Horner-Wadsworth-Emmons reaction is a reliable approach. For example, using (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with triethyl phosphonoacetate and K₂CO₃ in water at 0°C yields the (E)-isomer with 87% efficiency. Solvent choice (e.g., THF vs. CH₂Cl₂) and stoichiometry adjustments can influence diastereomeric ratios (d.r.), as seen in diastereoselective Passerini reactions .

Q. What purification techniques are effective for isolating ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate from reaction mixtures?

- Methodological Answer : Flash chromatography using silica gel with non-polar solvents (e.g., pentane/ethyl acetate 9:1) is standard. Repeated chromatographies may be required to separate diastereomers, particularly when stereochemical purity exceeds 95% .

Q. How does the dioxolane ring influence the compound’s reactivity in conjugate addition reactions?

- Methodological Answer : The dioxolane ring stabilizes transition states via steric and electronic effects. For example, silver acetate and DBU in toluene promote Michael additions to pyrrolidine derivatives, leveraging the ring’s rigidity to control regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in copolymerization data involving ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate?

- Methodological Answer : Apply the Alfrey-Price equations to calculate theoretical % conversion values and compare them with experimental data (e.g., Tables V–XX in copolymerization studies). Discrepancies may arise from solvent polarity or initiator efficiency (e.g., benzoyl peroxide in toluene at 50°C) .

Q. What strategies enhance stereochemical control in palladium-catalyzed allylic alkylation using this compound?

- Methodological Answer : Use chiral ligands (e.g., (S,E)-configured carbonates) and optimize reaction conditions (e.g., THF vs. CH₂Cl₂) to achieve d.r. >80%. Solvent polarity and temperature significantly impact the nucleophilic attack trajectory .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) affect bioactivity in derivatives of this compound?

- Methodological Answer : Replace the ethyl group with methyl to alter lipophilicity and metabolic stability. For instance, methyl analogs show improved activity in prostanoid synthesis due to enhanced membrane permeability .

Q. What analytical methods validate the stereochemical integrity of ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate in complex syntheses?

- Methodological Answer : Use chiral HPLC or polarimetry ([α]²³_D = +12.03° in CHCl₃) to confirm enantiopurity. Cross-reference with NMR (e.g., δ 165.8 ppm for carbonyl groups) and HRMS for molecular validation .

Q. How can researchers mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer : Control exothermicity by gradual addition of reagents (e.g., CS₂ in DMF at 0°C) and use scavengers like Celite® to remove byproducts. Optimize reaction time (e.g., 24 hours in dark conditions) to prevent over-oxidation .

Key Notes

- Stereochemical Purity : Chiral synthesis protocols (e.g., Horner-Wadsworth-Emmons) are critical for biomedical applications requiring >95% enantiomeric excess .

- Data Validation : Cross-reference experimental results with computational models (e.g., Alfrey-Price equations) to resolve polymerization inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.